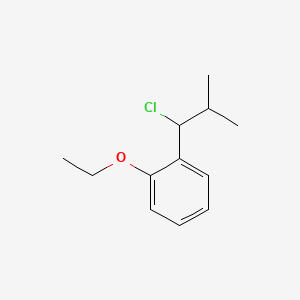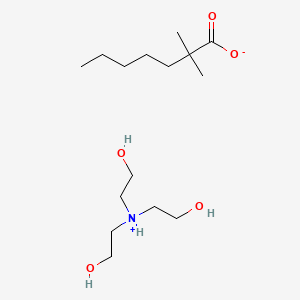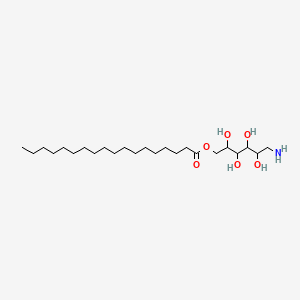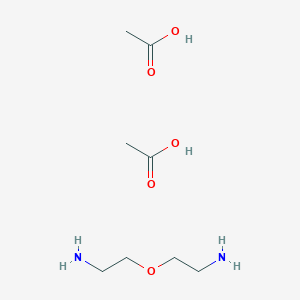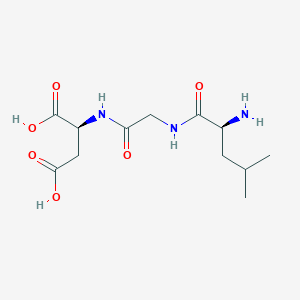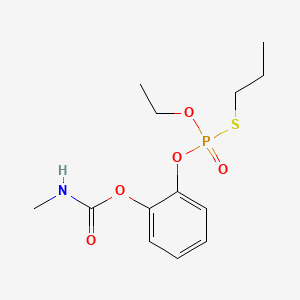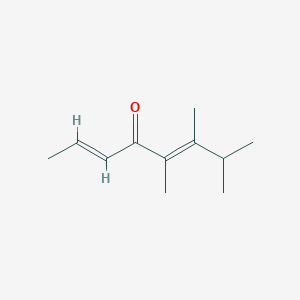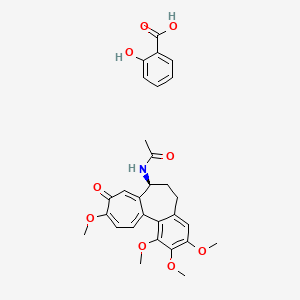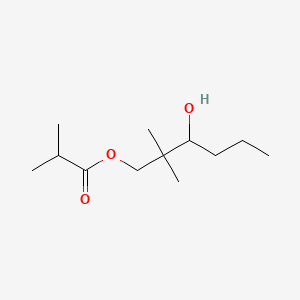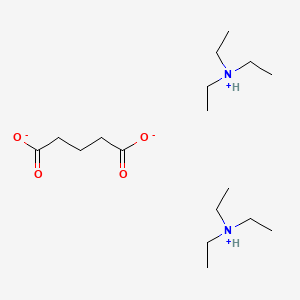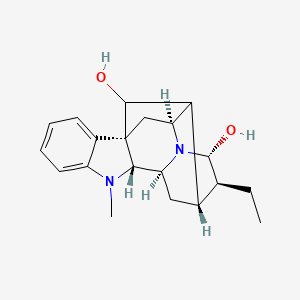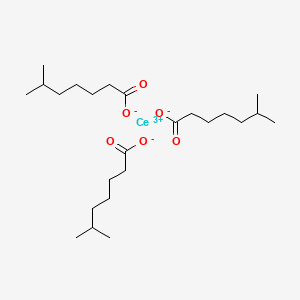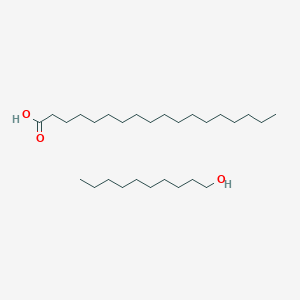
Stearic acid, ester with decanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearic acid, ester with decanol, is an organic compound formed by the esterification of stearic acid and decanol. Stearic acid is a saturated fatty acid commonly found in animal and plant fats, while decanol is a fatty alcohol. The resulting ester is a waxy solid with various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing stearic acid, ester with decanol, is through Fischer esterification. This process involves reacting stearic acid with decanol in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to drive the reaction to completion and remove the water formed during the process .
Industrial Production Methods: Industrial production of this ester often employs continuous esterification processes using solid acid catalysts. These methods are optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Stearic acid, ester with decanol, primarily undergoes hydrolysis and transesterification reactions. Hydrolysis can be catalyzed by either acids or bases, leading to the formation of stearic acid and decanol . Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used.
Major Products:
Hydrolysis: Stearic acid and decanol.
Transesterification: A new ester and a different alcohol.
Applications De Recherche Scientifique
Stearic acid, ester with decanol, has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of stearic acid, ester with decanol, involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, influencing their function and stability .
Comparaison Avec Des Composés Similaires
- Methyl stearate
- Ethyl stearate
- Propyl stearate
- Butyl stearate
- Amyl stearate
Comparison: Stearic acid, ester with decanol, is unique due to its longer alcohol chain, which imparts different physical and chemical properties compared to shorter-chain esters. This results in higher melting points and greater thermal stability, making it more suitable for specific industrial applications .
Propriétés
Numéro CAS |
85204-42-8 |
|---|---|
Formule moléculaire |
C28H58O3 |
Poids moléculaire |
442.8 g/mol |
Nom IUPAC |
decan-1-ol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C10H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11/h2-17H2,1H3,(H,19,20);11H,2-10H2,1H3 |
Clé InChI |
MLWNFGLCHXCFRO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



